molecular formula C16H14BrN3O B14977375 3-(4-bromophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

3-(4-bromophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

Cat. No.: B14977375
M. Wt: 344.21 g/mol
InChI Key: PTFYLZLPACPALW-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromophenyl group, a methyl group, and a tetrahydrocyclopenta ring fused with a pyrazolo[1,5-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyrimidines.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, the compound binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is unique due to its specific structural features, including the bromophenyl group and the tetrahydrocyclopenta ring. These features contribute to its distinct biological activities and potential therapeutic applications, making it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C16H14BrN3O

Molecular Weight

344.21 g/mol

IUPAC Name

10-(4-bromophenyl)-11-methyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

InChI

InChI=1S/C16H14BrN3O/c1-9-14(10-5-7-11(17)8-6-10)15-18-13-4-2-3-12(13)16(21)20(15)19-9/h5-8,19H,2-4H2,1H3

InChI Key

PTFYLZLPACPALW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C4=CC=C(C=C4)Br

Origin of Product

United States

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